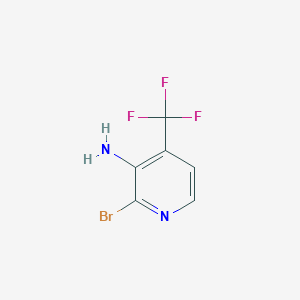

2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSAAFFJIAKLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Utilization of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine in Advanced Medicinal Chemistry

Executive Summary

As a Senior Application Scientist, I approach the functionalization of trifluoromethylpyridines not merely as a sequence of synthetic steps, but as a delicate manipulation of electronic microenvironments. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a highly specialized brominated trifluoromethylpyridine (TFMP) derivative[1]. It serves as a premier building block in discovery chemistry, particularly for the development of advanced agrochemicals and pharmaceuticals[1].

The strategic placement of the trifluoromethyl (-CF3) group, an amino (-NH2) group, and a bromine (-Br) atom on an electron-deficient pyridine ring creates a unique push-pull electronic system. This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols required to successfully deploy this compound in complex organic synthesis.

Physicochemical Profiling & Quantitative Data

To effectively utilize this building block, one must first understand its fundamental parameters. The introduction of the -CF3 group profoundly influences the compound's metabolic stability and lipophilicity, while the pyridine scaffold serves as a fundamental motif for target binding[1].

| Parameter | Specification / Value |

| Chemical Name | 2-Bromo-4-(trifluoromethyl)pyridin-3-amine |

| CAS Number | 1806047-36-8 |

| Molecular Formula | C6H4BrF3N2 |

| Molecular Weight | 241.01 g/mol |

| InChI Key | MUSAAFFJIAKLAC-UHFFFAOYSA-N |

| Physical State | Solid |

| Key Structural Motifs | Pyridine core, C2-Bromo, C3-Amino, C4-Trifluoromethyl |

Electronic Architecture & Reactivity Mapping

The reactivity of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is governed by a complex interplay of inductive and resonance effects. The pyridine ring is inherently electron-deficient, an effect that is significantly amplified by the potent electron-withdrawing -CF3 group at the C4 position[1].

While the C3-amino group acts as an ortho/para-director, its electron-donating influence is largely overpowered by the combined deactivating effects of the ring nitrogen and the -CF3 group[1]. Consequently, direct electrophilic aromatic substitution (

Electronic push-pull dynamics of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Synthetic Applications: Cross-Coupling & Heterocycle Annulation

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone technique for forming C-N bonds at the C2 position, effectively replacing the bromine atom[1][2]. Because the C-Br bond is highly activated by the adjacent -CF3 group, oxidative addition to a Palladium(0) complex proceeds rapidly[3]. This allows for the synthesis of highly substituted 2,3-diaminopyridine derivatives, which are critical intermediates for novel therapeutics[3][4].

Synthesis of Pyrazolo[3,4-b]pyridines

Beyond direct cross-coupling, the ortho-relationship between the C2-Bromo and C3-Amino groups makes this compound a perfect precursor for fused heterocyclic systems, specifically pyrazolo[3,4-b]pyridines [1][5]. This scaffold is of immense biomedical importance, frequently utilized in the design of kinase inhibitors and probes with high affinity for

The annulation typically involves converting the amino group via a Sandmeyer reaction, followed by treatment with hydrazine and subsequent intramolecular cyclization at the highly electrophilic C2 position[1][7].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, protocols must not merely list actions; they must embed causality and self-validation. Below is the optimized methodology for the Buchwald-Hartwig amination of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Step-by-step experimental workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Step-by-Step Methodology: Buchwald-Hartwig Amination

-

System Purging & Catalyst Activation:

-

Action: To a flame-dried Schlenk tube under an argon atmosphere, add

(2 mol%) and RuPhos (4 mol%)[3]. -

Causality: Palladium(0) is acutely sensitive to oxidation. Argon ensures catalyst longevity. RuPhos is a bulky, electron-rich biarylphosphine ligand that facilitates the oxidative addition of the C-Br bond and accelerates reductive elimination, preventing the catalyst from stalling in a stable Pd(II) state[3].

-

-

Reagent Introduction:

-

Action: Add 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv) and the desired secondary amine (1.2 equiv) in anhydrous THF[3].

-

Validation Checkpoint: The solution should transition to a deep red/brown hue, indicating the formation of the active Pd(0)-RuPhos complex. If black precipitate (Pd black) forms, the system has been compromised by moisture or oxygen.

-

-

Base Addition:

-

Action: Dropwise add LiHMDS (2.5 equiv)[3].

-

Causality: LiHMDS is a strong, non-nucleophilic base. It deprotonates the amine without attacking the highly electrophilic C4 position (activated by the -CF3 group). It is preferred over alkoxides (like KOtBu), which can cause unwanted side reactions with the -CF3 moiety[2][3].

-

-

Thermal Activation:

-

Action: Seal the tube and heat at 65 °C with stirring for 16 hours[3].

-

Validation Checkpoint: Monitor via LC-MS at the 2-hour mark. The disappearance of the starting material mass (m/z 241.0) confirms an active catalytic cycle.

-

-

Quench and Workup:

Analytical Validation Standards

To definitively confirm the structural integrity of the synthesized derivatives, high-resolution analytical techniques are mandatory[1].

-

High-Resolution NMR Spectroscopy:

and -

Mass Spectrometry (LC-MS): The isotopic signature of the starting material will show a distinct 1:1 ratio for the

and

Comprehensive References

-

PubMed (NIH) - A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines URL:[Link]

-

Chemistry LibreTexts - Buchwald-Hartwig Amination URL:[Link]

-

PMC (NIH) - Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones URL:[Link]

-

PMC (NIH) - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications URL:[Link]

-

MDPI - Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for

-Amyloid Plaques URL:[Link]

Sources

- 1. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine | 1806047-36-8 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Executive Summary

In modern discovery chemistry, trifluoromethylpyridine (TFMP) derivatives have emerged as privileged scaffolds, forming the structural backbone of numerous advanced agrochemicals and pharmaceuticals[1]. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a highly versatile brominated building block that leverages the unique stereoelectronic properties imparted by its fluorine atoms and pyridine ring. This whitepaper provides an in-depth technical analysis of its molecular architecture, the causality behind its reactivity profile, and self-validating protocols for its application in metal-catalyzed cross-coupling reactions.

Molecular Architecture and Physicochemical Parameters

The precise arrangement of functional groups on the pyridine core dictates the compound's behavior in biological systems and synthetic pathways. The introduction of a bromo group at C-2 and a trifluoromethyl (-CF₃) group at C-4 profoundly influences the molecule's metabolic stability, lipophilicity, and binding affinity[1].

Based on its structural composition, the molecular formula is derived as follows:

-

Carbon (C): 5 (pyridine ring) + 1 (-CF₃) = 6

-

Hydrogen (H): 2 (ring positions 5,6) + 2 (-NH₂) = 4

-

Bromine (Br): 1 (at position 2)

-

Fluorine (F): 3 (at position 4)

-

Nitrogen (N): 1 (ring) + 1 (-NH₂) = 2

-

Resulting Formula: C₆H₄BrF₃N₂

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters validated by authoritative chemical databases[2][3]:

| Parameter | Value |

| Chemical Name | 2-Bromo-4-(trifluoromethyl)pyridin-3-amine |

| CAS Registry Number | 1806047-36-8 |

| Molecular Formula | C₆H₄BrF₃N₂ |

| Molecular Weight | 241.01 g/mol |

| InChI Key | MUSAAFFJIAKLAC-UHFFFAOYSA-N |

| Key Structural Features | Pyridine core, C2-Br, C3-NH₂, C4-CF₃ |

Mechanistic Insights: Electronic Environment and Reactivity

Understanding the reactivity of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine requires analyzing the "push-pull" electronic environment across the pyridine ring.

Causality of Reactivity: Direct Electrophilic Aromatic Substitution (SₑAr) on this ring is highly challenging. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom[1]. This electron-withdrawing effect (-I, -M) is severely amplified by the potent trifluoromethyl group at the C-4 position. Although the C-3 amino group (-NH₂) acts as an activating, ortho/para-director via resonance (+M effect), its electron-donating influence is completely overwhelmed by the combined deactivating forces of the ring nitrogen and the -CF₃ group[1].

Conversely, this electron-deficient state highly sensitizes the molecule for Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling . The C-2 carbon is highly electrophilic, making the C-Br bond an excellent site for oxidative addition by transition metals or direct displacement by nucleophiles (e.g., alkoxides, amines)[1].

Electronic effects dictating the reactivity of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Synthetic Utility in Drug Discovery: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a fundamental method for constructing biaryl scaffolds, relying on the reactivity of the C-2 bromine[1]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Self-Validating Experimental Protocol

Objective: Coupling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine with an arylboronic acid.

-

Reagent Preparation & Catalyst Activation:

-

Action: In an oven-dried Schlenk flask under argon, combine 1.0 eq of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine, 1.2 eq of the desired arylboronic acid, and 0.05 eq of Pd(dppf)Cl₂.

-

Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.

-

-

Solvent and Base Addition:

-

Action: Add 3.0 eq of K₂CO₃ dissolved in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

-

Causality: Dioxane efficiently solubilizes the organic precursors. Water is strictly required to dissolve the K₂CO₃ base, which hydroxylates the boronic acid to form a reactive boronate complex, a prerequisite for successful transmetalation. K₂CO₃ is mild enough to prevent the hydrolysis of the -CF₃ group.

-

-

Thermal Activation:

-

Action: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

-

-

In-Process Validation (TLC/LC-MS):

-

Action: Sample the organic layer.

-

Validation Check: Confirm the disappearance of the starting material's characteristic isotopic doublet at m/z 241/243 ([M+H]⁺ for ⁷⁹Br/⁸¹Br) in LC-MS. The appearance of the product mass confirms successful conversion.

-

-

Workup & Purification:

-

Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Step-by-step catalytic cycle and workflow for Suzuki-Miyaura cross-coupling.

Analytical Characterization Protocol

To verify the structural integrity of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine or its derivatives, a multi-modal analytical approach is required[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆ or CDCl₃.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Look for the characteristic broad singlet of the -NH₂ protons (exchangeable with D₂O) and the downfield pyridine ring protons.

-

¹⁹F-NMR (Critical): Acquire a ¹⁹F spectrum. The -CF₃ group must appear as a sharp, distinct singlet (typically between -60 to -65 ppm). This validates that the trifluoromethyl group remained intact during synthesis.

-

-

Mass Spectrometry (EI or ESI+):

-

Action: Inject the sample into an LC-MS system.

-

Validation Check: Identify the molecular ion peak. Under Electron Ionization (EI) or ESI conditions, look for the highly diagnostic fragmentation patterns: the loss of a bromine radical (leading to an [M-Br]⁺ ion) and the loss of a trifluoromethyl radical (resulting in an[M-CF₃]⁺ ion)[3].

-

References

- Benchchem. "2-Bromo-4-(trifluoromethyl)pyridin-3-amine | 1806047-36-8". Benchchem Product Catalog.

- Sigma-Aldrich. "2-bromo-4-(trifluoromethyl)pyridin-3-amine - Sigma-Aldrich". Sigma-Aldrich Materials Database.

Sources

2-Bromo-4-(trifluoromethyl)pyridin-3-amine: A Comprehensive Technical Guide to Properties, Synthesis, and Applications

Executive Summary

2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a highly specialized, brominated trifluoromethylpyridine (TFMP) derivative that serves as a critical building block in advanced organic synthesis[1]. Characterized by the synergistic electronic effects of a pyridine core, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a reactive halogen, this compound is indispensable in discovery chemistry. This whitepaper provides a rigorous technical breakdown of its structural mechanics, synthetic utility, and step-by-step experimental workflows designed for researchers in pharmaceutical and agrochemical development.

Chemical Identity & Structural Mechanics

Understanding the molecular topology of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is essential for predicting its reactivity. The canonical SMILES string for this compound is Nc1c(C(F)(F)F)ccnc1Br , which maps the structure as follows:

-

N : The primary amine (-NH2) group attached to the ring.

-

c1 : The aromatic carbon at the C3 position, marking the initiation of the ring closure (1).

-

c(C(F)(F)F) : The aromatic carbon at the C4 position, branched with a highly electronegative trifluoromethyl group.

-

cc : The unsubstituted aromatic carbons at the C5 and C6 positions.

-

n : The aromatic nitrogen atom (N1) of the pyridine core.

-

c1Br : The aromatic carbon at the C2 position, substituted with a bromine atom, and closing the ring structure (1).

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized in Table 1, providing baseline metrics for analytical validation and stoichiometric calculations.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Bromo-4-(trifluoromethyl)pyridin-3-amine |

| CAS Number | 1806047-36-8[2] |

| Molecular Formula | C6H4BrF3N2[2] |

| Molecular Weight | 241.01 g/mol [2] |

| SMILES String | Nc1c(C(F)(F)F)ccnc1Br |

| InChI Key | MUSAAFFJIAKLAC-UHFFFAOYSA-N[2] |

| Structural Motif | Trifluoromethylpyridine (TFMP)[1] |

Mechanistic Role in Organic Synthesis

The synthetic utility of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is dictated by its unique electronic environment.

Electrophilic vs. Nucleophilic Reactivity: Direct electrophilic aromatic substitution (SEAr) on this scaffold is highly unfavorable. The inherent electron-withdrawing nature of the pyridine nitrogen is synergistically amplified by the potent -CF3 group at the C4 position[3]. Consequently, the electron density of the ring is severely depleted. While the C3-amino group acts as a localized ortho/para-director, its activating influence is overpowered by the global deactivation of the ring[3].

However, this exact electron depletion primes the molecule for Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling . The C2-Br bond is highly activated for oxidative addition by palladium catalysts, making it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions[1]. Furthermore, the proximity of the C2-Br and C3-NH2 groups enables the construction of complex fused heterocycles, such as pyrazolo[3,4-b]pyridines, via multi-step cyclization pathways[1].

Figure 1: Divergent synthetic pathways of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Advanced Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every experimental choice.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This pathway is the most widely exploited method for derivatizing the C2 position to synthesize biaryl scaffolds critical in medicinal chemistry[1].

Step 1: Reagent Preparation Combine 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K2CO3, 2.0 eq) in a Schlenk flask. Causality: The base is strictly required to activate the boronic acid by forming a highly reactive, electron-rich boronate complex, which facilitates the transmetalation step with the palladium intermediate[1].

Step 2: Solvent Addition & Degassing Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Perform three rigorous freeze-pump-thaw cycles. Causality: Dissolved oxygen must be entirely evacuated from the system to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would stall the catalytic cycle.

Step 3: Catalyst Addition Introduce the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) under a positive pressure of inert argon.

Step 4: Reaction Execution Heat the reaction mixture to 80–100 °C for 12–24 hours. Monitor the consumption of the starting material via LC-MS.

Step 5: Workup & Purification Cool the mixture, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Step 6: Analytical Validation (Self-Validating Step) Analyze the purified product using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS). Causality: 1D and 2D NMR spectroscopy provides unparalleled insight into the electronic environment, confirming the disappearance of the C2-Br chemical shift and the formation of the new C-C biaryl bond[3]. HRMS acts as an orthogonal validation tool to verify the exact mass of the cross-coupled product.

Figure 2: Experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.

Protocol B: Fused Heterocycle Synthesis (Pyrazolo[3,4-b]pyridines)

Step 1: Sandmeyer-Type Transformation Convert the C3-amino group into a different halide or diazonium leaving group using NaNO2 and acid[1]. Step 2: Hydrazine Substitution & Cyclization React the intermediate with hydrazine. Causality: Hydrazine acts as a bis-nucleophile. The initial nucleophilic attack occurs at the activated C3 position, followed by a rapid intramolecular cyclization that displaces the C2-Br atom, yielding a stable pyrazolo[3,4-b]pyridine fused ring system[1].

Applications in Drug Discovery & Agrochemicals

The integration of the trifluoromethylpyridine (TFMP) moiety is a highly deliberate design choice in modern discovery chemistry. In the agrochemical sector, TFMP derivatives form the structural backbone of over 20 commercial products, including advanced fungicides and herbicides[1]. The introduction of the -CF3 group alongside the pyridine scaffold optimizes physicochemical properties, leading to lower toxicity, enhanced selectivity, and novel biological activity[1].

In pharmaceutical drug development, the simultaneous presence of the bromo and trifluoromethyl groups on the pyridine ring profoundly influences a drug candidate's metabolic stability (by blocking cytochrome P450 oxidation sites), lipophilicity (enhancing membrane permeability), and target binding affinity[1].

Safety, Handling, & Storage Protocols

2-Bromo-4-(trifluoromethyl)pyridin-3-amine is intended strictly for research and development purposes and is not for diagnostic or therapeutic use[1].

-

Handling: Must be handled in a certified fume hood. The compound is a halogenated aromatic amine, which can be an irritant to the respiratory tract, skin, and eyes.

-

Storage: Store in a tightly sealed container in a cool, dark, and dry environment (typically 2-8°C) under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation over time.

References

- Benchchem. "2-Bromo-4-(trifluoromethyl)pyridin-3-amine | 1806047-36-8." Benchchem Product Catalog.

- Benchchem. "2-Bromo-4-(trifluoromethyl)pyridin-3-amine | 1806047-36-8 (Detailed Properties)." Benchchem Product Catalog.

- Sigma-Aldrich. "2-bromo-4-(trifluoromethyl)pyridin-3-amine - Sigma-Aldrich." Sigma-Aldrich Product Catalog.

Sources

Comprehensive Technical Guide: Procurement, Mechanistic Utility, and Application of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine in Discovery Chemistry

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) has emerged as a highly versatile, trifluoromethylated pyridine building block[1]. This whitepaper provides an in-depth analysis of its structural rationale, procurement quality control, and downstream synthetic utility, culminating in field-proven methodologies for transition-metal-catalyzed cross-coupling.

Chemical Profile & Structural Rationale

As a Senior Application Scientist, I approach molecular building blocks not just as reagents, but as engineered systems. The substitution pattern of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine is highly deliberate, offering orthogonal reactivity and profound physicochemical modulation.

Electronic and Steric Microenvironments

-

C4-Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a classic strategy to enhance metabolic stability (by blocking cytochrome P450-mediated oxidation) and increase lipophilicity (logP), thereby improving membrane permeability[2][3]. Electronically, the -CF3 group exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the electron density of the pyridine ring.

-

C3-Amine (-NH2): Positioned directly between the C2-bromine and the C4-CF3 group, this primary amine is subjected to extreme steric congestion. Furthermore, its nucleophilicity is severely attenuated by the electron-withdrawing nature of both the adjacent -CF3 group and the pyridine nitrogen. Consequently, derivatization of this amine (e.g., amidation) requires highly activated electrophiles or strong bases (e.g., LiHMDS) to force the reaction.

-

C2-Bromine (-Br): The electron-deficient nature of the fluorinated pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2-Br bond. This makes the C2 position exceptionally primed for oxidative addition by electron-rich Palladium(0) or Nickel(0) catalysts, facilitating rapid cross-coupling[4].

Fig 1: Structural reactivity map of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine.

Procurement Strategy: Defining "Research Grade"

When sourcing 2-Bromo-4-(trifluoromethyl)pyridin-3-amine for late-stage lead optimization or library synthesis, "research grade" must be rigorously defined. Impurities in halogenated building blocks often include des-bromo analogs or regioisomeric bromination products, which can poison palladium catalysts or lead to inseparable product mixtures.

A self-validating procurement strategy requires cross-referencing supplier Certificates of Analysis (CoA) against the following internal analytical benchmarks:

Table 1: Standard QC Specifications for Research-Grade Procurement

| Analytical Technique | Target Specification | Mechanistic Rationale for QC |

| HPLC (UV @ 254 nm) | > 97.0% (Area %) | Ensures absence of UV-active aromatic impurities (e.g., unreacted precursors or des-bromo byproducts) that interfere with accurate stoichiometric calculations. |

| LC-MS (ESI+) | Confirms the characteristic 1:1 isotopic isotopic distribution of the | |

| Singlet, ~ -62 to -65 ppm | Verifies the integrity of the -CF3 group. Extraneous peaks indicate defluorination or the presence of isomeric trifluoromethylated impurities. | |

| Two aromatic doublets | Confirms the substitution pattern on the pyridine ring (C5 and C6 protons) and the integration of the broad -NH2 singlet. |

Synthetic Utility: Transition-Metal Cross-Coupling

The primary utility of this compound lies in its capacity to serve as a core scaffold via Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) cross-coupling at the C2 position[4][5].

Causality in Ligand Selection: Because the C3-amine is unprotected, it can coordinate to transition metals, potentially sequestering the catalyst and stalling the reaction. To overcome this, one must utilize sterically demanding, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos). These ligands serve a dual purpose:

-

Electronic: They increase the electron density on the Pd center, accelerating the oxidative addition into the C-Br bond.

-

Steric: Their massive steric bulk prevents the formation of inactive, multi-ligated palladium species and physically blocks the C3-amine from coordinating to the metal center, thus enforcing the desired catalytic cycle.

Fig 2: Self-validating catalytic workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a highly reliable, self-validating methodology for coupling an arylboronic acid to 2-Bromo-4-(trifluoromethyl)pyridin-3-amine. This procedure is designed to mitigate catalyst poisoning and ensure high conversion.

Materials Required:

-

2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv, limiting reagent)

-

Arylboronic acid (1.5 equiv)

-

Pd(OAc)

(0.05 equiv, 5 mol%) -

XPhos (0.10 equiv, 10 mol%)

-

Potassium phosphate tribasic (K

PO -

Solvent: 1,4-Dioxane / H

O (4:1 v/v)

Step-by-Step Methodology:

Step 1: System Evacuation and Degassing (Critical Step)

-

Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, Pd(OAc)

, XPhos, and K -

Causality: Palladium(0) intermediates are highly sensitive to molecular oxygen, which can oxidize the catalyst to an inactive Pd(II) state.

-

Validation: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times.

Step 2: Solvent Introduction

-

Action: Add the 1,4-Dioxane and H

O (previously sparged with Argon for 30 minutes) via syringe. -

Causality: Water is essential in this reaction to dissolve the K

PO

Step 3: Thermal Activation and Reaction

-

Action: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 4–12 hours.

-

Causality: The elevated temperature provides the activation energy required for the bulky XPhos ligand to form the active, monoligated Pd(0) species and drives the reductive elimination step.

Step 4: In-Process Monitoring (Self-Validation)

-

Action: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

-

Causality: Do not rely solely on time. The reaction is complete only when the

241/243 peak of the starting material is fully consumed. If starting material remains but the boronic acid is consumed (due to protodeboronation), add an additional 0.5 equiv of boronic acid.

Step 5: Workup and Isolation

-

Action: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na

SO

References

-

Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. Available at:[Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. (Referenced contextually for Buchwald-Hartwig amination principles). Available at:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

2-Bromo-4-(trifluoromethyl)pyridin-3-amine: Technical Safety & Handling Guide

Topic: 2-Bromo-4-(trifluoromethyl)pyridin-3-amine Safety & Handling Guide Content Type: Technical Whitepaper / Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary

2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a high-value halogenated heterocyclic intermediate. Its structural duality—offering an electrophilic handle (C-Br) for cross-coupling and a nucleophilic amine (C-NH₂) for heterocyclization—makes it a linchpin in the synthesis of PI3K/mTOR kinase inhibitors and advanced agrochemicals.

However, this utility comes with a significant safety burden. As a fluorinated aminopyridine, it presents a complex hazard profile combining the acute toxicity of halogenated pyridines with the potential sensitization risks of aniline derivatives. This guide synthesizes predicted toxicological data with "Defense-in-Depth" industrial hygiene strategies to ensure safe integration into research workflows.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Accurate identification is the first step in safety. This compound is often confused with its regioisomers (e.g., the 2-amino-4-trifluoromethyl analog). Verify identity via CAS and NMR before use.

Table 1: Substance Identification

| Property | Data |

| Chemical Name | 2-Bromo-4-(trifluoromethyl)pyridin-3-amine |

| CAS Number | 1806047-36-8 |

| Molecular Formula | C₆H₄BrF₃N₂ |

| Molecular Weight | 241.01 g/mol |

| SMILES | NC1=C(C(F)(F)F)C=CN=C1Br |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water. |

| pKa (Predicted) | ~2.5 (Pyridine N), ~ -1.0 (Aniline N) [Electron-deficient ring reduces basicity] |

Hazard Identification & Toxicology Logic

Note: Experimental toxicological data for this specific isomer is limited. The following classification is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Bromo-4-(trifluoromethyl)pyridine) and standard protocols for halogenated aminopyridines.

GHS Classification (Predicted)

-

Signal Word: DANGER

-

Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.

Toxicological Mechanism

-

Metabolic Activation: The pyridine ring, deactivated by the -CF₃ group, is resistant to oxidation. However, the amino group can undergo N-hydroxylation, potentially leading to reactive intermediates capable of protein haptenization (sensitization risk).

-

Fluorine Effect: The trifluoromethyl group increases lipophilicity (LogP ~2.5), enhancing bioavailability and skin permeation compared to non-fluorinated analogs.

-

Acute Reactivity: As an electron-deficient heteroaromatic amine, it can act as a skin sensitizer. Direct contact may cause delayed dermatitis.

"Defense-in-Depth" Handling Strategy

Relying solely on PPE is a failure of safety planning. We utilize a tiered defense strategy prioritizing engineering controls.

Tier 1: Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

-

Static Control: Fluorinated powders are often static-prone. Use anti-static weighing boats and ionizers to prevent aerosolization during transfer.

Tier 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient breakthrough times for fluorinated pyridines in organic solvents.

-

Gloves: Double-gloving protocol is mandatory .

-

Inner Layer: 4 mil Nitrile (Dexterity).

-

Outer Layer: 8 mil Nitrile or Laminate (Chemical Resistance).

-

-

Respiratory: If working outside a hood (strongly discouraged), a Full-Face Respirator with P100/OV cartridges is required.

Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting appropriate protection based on scale and state.

Figure 1: Risk-based PPE selection logic. Note that solvents like DCM significantly degrade glove performance, necessitating barrier laminates.

Emergency Response Protocols

In the event of exposure, immediate action is critical. The lipophilic nature of the compound means skin absorption continues until thoroughly decontaminated.

Self-Validating Decontamination Workflow

-

Skin Contact:

-

Immediate: Drench with water for 5 minutes.

-

Secondary: Wash with Polyethylene Glycol (PEG-400) or mild soap. Why? Lipophilic compounds are poorly removed by water alone; PEG acts as a solubilizer.

-

Verification: Check for erythema (redness) which may be delayed 12-24 hours.

-

-

Eye Contact:

-

Spill Cleanup:

-

Solid: Wet-sweep using an inert solvent-dampened pad to prevent dust.

-

Liquid: Absorb with Vermiculite. Do not use combustible materials (paper towels) for large spills.

-

Visualization: Emergency Response Logic

Figure 2: Triage and response workflow for accidental exposure events.

Synthesis & Reactivity Context[1]

For the medicinal chemist, safety extends to chemical stability. The electron-withdrawing nature of the -CF₃ and -Br groups makes the amine less nucleophilic but the ring highly susceptible to nucleophilic aromatic substitution (SₙAr).

Stability & Storage[12]

-

Acid Sensitivity: The amine is weakly basic. Strong acids may protonate it, but the salt may be hygroscopic.

-

Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Avoid strong oxidizing agents.[1] The C-Br bond is labile to Lithium-Halogen exchange; ensure anhydrous conditions if using organolithiums to prevent runaway exotherms.

Key Applications

-

Suzuki-Miyaura Coupling: The C-Br bond is the primary reactive site.

-

Buchwald-Hartwig Amination: Used to functionalize the C-Br position with secondary amines.

-

Sandmeyer Reaction: The C-NH₂ can be converted to other halides or nitriles, though this generates diazonium intermediates which are explosive hazards if allowed to dry.

References

- Note: Used as the primary analog for toxicological profiling.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Halogenated Pyridines. Retrieved March 5, 2026, from [Link]

Sources

Strategic Sourcing and Chemical Utility of 3-Amino-4-trifluoromethylpyridine Derivatives

The following technical guide details the chemical utility, synthesis, and sourcing strategies for 3-Amino-4-trifluoromethylpyridine , a high-value heterocyclic building block.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers[1]

Executive Summary

In the landscape of modern drug discovery, 3-Amino-4-trifluoromethylpyridine (CAS 175204-80-5) has emerged as a "privileged scaffold."[1][2] Its structural utility lies in the unique electronic and steric interplay between the electron-withdrawing trifluoromethyl (-CF3) group and the nucleophilic amino (-NH2) group.[2] This motif is critical in the development of kinase inhibitors, agrochemicals, and allosteric modulators where metabolic stability and lipophilicity (LogP) must be finely tuned.[1]

This guide provides a technical deep-dive into the synthesis, quality attributes, and strategic sourcing of this derivative, moving beyond simple catalog listings to ensure researchers select high-fidelity starting materials.

The Fluorine Effect: Chemical Architecture

The 3-amino-4-trifluoromethylpyridine scaffold offers distinct advantages over non-fluorinated analogues (e.g., 3-aminopyridine) or regioisomers (e.g., 2-amino-4-trifluoromethylpyridine).[2]

-

Metabolic Blocking: The -CF3 group at the C4 position effectively blocks oxidative metabolism (P450-mediated hydroxylation) at the most vulnerable site of the pyridine ring, significantly extending the half-life (

) of the final drug candidate. -

pKa Modulation: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen and the exocyclic amine. This reduction in basicity often improves oral bioavailability by reducing lysosomal trapping and improving membrane permeability.[2]

-

Orthogonal Reactivity: The C3-amino group serves as a versatile handle for Sandmeyer reactions, Buchwald-Hartwig couplings, or amide formations, allowing the rapid construction of complex libraries.[1]

Synthesis & Manufacturing Pathways

Understanding the synthetic origin of the material is crucial for anticipating impurity profiles. Unlike simple pyridines, this derivative is rarely made via direct electrophilic substitution due to the deactivated nature of the pyridine ring.[1]

The "Gold Standard" Route: Curtius Rearrangement

For pharmaceutical-grade applications requiring high regiochemical purity (>99%), the Curtius Rearrangement of 4-(trifluoromethyl)nicotinic acid is the preferred synthetic pathway. This method avoids the formation of difficult-to-separate regioisomers common in nucleophilic aromatic substitution (SNAr) approaches.[2]

Mechanism & Workflow:

-

Activation: Conversion to the acyl azide using Diphenylphosphoryl azide (DPPA).[2]

-

Rearrangement: Thermal decomposition to the isocyanate intermediate.

-

Hydrolysis: Acidic hydrolysis to yield the free amine.[2]

Figure 1: The Curtius Rearrangement pathway ensures regiospecificity, eliminating 2-amino impurities.[2]

Alternative Route: De Novo Ring Construction

Some suppliers utilize a condensation approach involving ethyl 4,4,4-trifluoroacetoacetate and enamine precursors.[1] While scalable, this route can introduce cyclization byproducts and requires rigorous purification to remove partially fluorinated impurities.[1]

Critical Quality Attributes (CQAs)

When evaluating a supplier's Certificate of Analysis (CoA), the following parameters are non-negotiable for drug development applications:

| Quality Attribute | Specification | Rationale |

| Purity (HPLC) | ≥ 98.0% | Lower purity risks side-reactions in sensitive metal-catalyzed couplings.[2] |

| Regioisomer Content | < 0.5% | Specifically check for 2-amino-4-trifluoromethylpyridine .[1][2] This isomer has vastly different biological activity and is difficult to separate downstream.[2] |

| Water Content | < 0.5% | The amine is hygroscopic; excess water interferes with anhydrous coupling reactions (e.g., using NaH or LiHMDS). |

| Halogenated Impurities | < 0.1% | Residual chlorinated intermediates (from acid chloride formation) can poison Palladium catalysts.[2] |

Experimental Protocol: Functionalization

Objective: Synthesis of a 3-Amido-4-trifluoromethylpyridine derivative (General Procedure). Note: This protocol demonstrates the nucleophilicity of the amine despite the deactivating -CF3 group.

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 3-Amino-4-trifluoromethylpyridine (1.0 mmol) in anhydrous DCM (5 mL) under an inert Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (2.0 equiv) followed by DMAP (0.1 equiv).[2] The DMAP is critical to overcome the reduced nucleophilicity of the amine caused by the ortho-CF3 group.

-

Acylation: Cool the solution to 0°C. Dropwise add the Acyl Chloride (1.1 equiv).

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[2] Wash organics with brine, dry over Na2SO4, and concentrate.[1][6]

-

Purification: Flash chromatography is usually required to remove unreacted amine.[2]

Supplier Evaluation Framework

Selecting a supplier requires balancing cost with technical risk.[2] Use the decision framework below to categorize suppliers.

Figure 2: Decision matrix for qualifying suppliers of fluorinated heterocycles.

Sourcing Recommendations:

-

Catalog Suppliers (mg to g scale): Ideal for initial SAR exploration.[2] Ensure the supplier provides H-NMR confirming the substitution pattern (singlet at C2, doublet at C5/C6).

-

Custom Synthesis Houses (kg scale): For scale-up, request the Curtius route specifically.[2] Avoid suppliers using "black box" methods that may rely on separation of isomer mixtures, as batch-to-batch variability can be high.[1][2]

References

-

Synthesis of Trifluoromethylpyridines

-

Process Chemistry of Nicotinic Acid Derivatives

- Title: "A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid" (Analogous Methodology)

-

Source: Thieme Connect (Synthesis 2010)[2]

-

Chemical Data & Identification

- Title: "3-Amino-4-(trifluoromethyl)pyridine (CAS 175204-80-5) Product Entry"

-

Source: CymitQuimica[2]

-

Drug Applications (Pexidartinib Context)

Sources

- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. Pexidartinib (PLX3397) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. CAS 175204-80-5: 3-Amino-4-trifluoromethylpyridine [cymitquimica.com]

- 5. 3-Amino-4-(trifluoromethyl)pyridine | 175204-80-5 [sigmaaldrich.com]

- 6. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Introduction & Strategic Importance

In the development of advanced agrochemicals and pharmaceuticals, 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) serves as a highly versatile fluorinated N-heterocyclic building block. The trifluoromethylpyridine (TFMP) moiety is prized in discovery chemistry for its ability to profoundly influence a compound's metabolic stability, lipophilicity, and target binding affinity.

Derivatization of this scaffold is most frequently achieved at the C-2 position via palladium-catalyzed Suzuki-Miyaura cross-coupling. However, achieving high yields requires navigating the substrate's unique electronic and steric environment. This application note provides a comprehensive, causality-driven guide to successfully coupling this challenging substrate.

Mechanistic Causality & Experimental Design

To design a successful coupling reaction, one must understand the "push-pull" electronic system of this specific pyridine derivative:

-

Accelerated Oxidative Addition: The strongly electron-withdrawing

group at C-4, combined with the inherent electronegativity of the pyridine nitrogen, drastically reduces the electron density of the aromatic ring. This electron deficiency makes the C-Br bond highly susceptible to oxidative addition by the -

The Free Amine Liability: The primary amino group (

) at C-3 is a potential competitive ligand. If unmanaged, it can coordinate with the palladium center, leading to catalyst poisoning or off-target Buchwald-Hartwig amination. -

Transmetalation as the Bottleneck: Because oxidative addition is rapid, transmetalation becomes the rate-limiting step. The choice of base and the use of a biphasic solvent system (e.g., DME/

) are critical. The water dissolves the inorganic base, generating the reactive arylboronate species at the solvent interface, which is required to transfer the aryl group to the

To mitigate amine coordination and drive transmetalation, catalyst and base selection must be tailored to the specific electronic nature of the boronic acid partner.

Fig 1: Decision matrix for selecting optimal Suzuki-Miyaura conditions based on the boronic acid.

Validated Quantitative Data

The following table summarizes the optimized coupling conditions for 2-Bromo-4-(trifluoromethyl)pyridin-3-amine across different classes of boronic acids, based on validated supplier data [1].

| Boronic Acid Partner | Catalyst / Ligand | Base | Solvent System | Resulting Product |

| Phenylboronic acid | Dioxane / | 2-Phenyl-4-(trifluoromethyl)pyridin-3-amine | ||

| 4-Methoxyphenylboronic acid | DME / | 2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridin-3-amine | ||

| Thiophen-2-ylboronic acid | Toluene / EtOH / | 2-(Thiophen-2-yl)-4-(trifluoromethyl)pyridin-3-amine |

Note: For electron-rich boronic acids (like 4-Methoxyphenylboronic acid), the bidentate ligand dppf is utilized. Its wider bite angle accelerates reductive elimination and sterically shields the palladium center from the substrate's free amine.

Catalytic Workflow

The reaction follows a highly specific kinetic pathway dictated by the fluorinated pyridine.

Fig 2: Catalytic cycle highlighting the kinetic dependencies of the fluorinated pyridine substrate.

Self-Validating Experimental Protocol

The following is a detailed, step-by-step protocol for the coupling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine with an electron-rich boronic acid (e.g., 4-Methoxyphenylboronic acid). This protocol is designed as a self-validating system , containing built-in diagnostic checks to ensure reaction integrity at every stage.

Step 1: Reagent Preparation & Degassing

-

Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv),

(0.05 equiv, 5 mol%), and -

Atmosphere Exchange: Seal the flask with a rubber septum. Apply high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

-

Causality: Oxygen promotes the irreversible oxidation of the active

species to inactive -

Validation Check: The solid mixture should remain a free-flowing powder with a distinct orange/red hue from the pre-catalyst.

-

Step 2: Solvent Addition & Activation

-

Solvent Preparation: In a separate flask, prepare a 4:1 (v/v) mixture of 1,2-Dimethoxyethane (DME) and deionized water. Sparge the solvent mixture with Nitrogen for 15 minutes.

-

Addition: Syringe the degassed DME/

mixture into the Schlenk flask.-

Causality: The biphasic system ensures the organic substrate remains in the DME phase while the

dissolves in the aqueous phase, generating the active boronate at the phase boundary. -

Validation Check: Upon addition, two distinct liquid phases should be visible under stirring.

-

Step 3: Reaction Execution & Monitoring

-

Heating: Submerge the flask in a pre-heated oil bath at 90°C. Stir vigorously (800+ RPM) to maximize the surface area of the biphasic interface.

-

In-Process Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/EtOAc 7:3) after 2 hours.

-

Validation Check: As the reaction reaches 90°C, the mixture should transition to a deep, homogeneous dark red/brown color, indicating active catalytic cycling. Warning: If a heavy black precipitate forms (Palladium black), the catalyst has aggregated due to poor degassing or insufficient ligand stabilization, and the reaction will stall.

-

Step 4: Workup & Isolation

-

Quenching: Once complete consumption of the starting material is confirmed, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

-

Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3x).

-

Validation Check: Test the pH of the aqueous layer; it should be distinctly basic (pH ~9-10). If it is neutral or acidic, the base was consumed by side reactions, explaining any stalled transmetalation.

-

-

Drying: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate.

-

Validation Check: The target product, 2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridin-3-amine, will elute as a highly UV-active band (detectable at 254 nm).

-

References

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Executive Summary

The synthesis of highly functionalized aminopyridines is a cornerstone of modern pharmaceutical development. However, the palladium-catalyzed carbon-nitrogen (C-N) cross-coupling of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine presents a unique matrix of steric and electronic challenges. This application note provides a comprehensive, self-validating protocol for the chemoselective Buchwald-Hartwig amination of this substrate at the C2 position, utilizing rational catalyst design to overcome competitive side reactions.

Substrate Profiling & Mechanistic Rationale

To achieve high yields, experimental choices must be grounded in the specific physicochemical properties of the substrate[1]:

-

Electronic Activation vs. Steric Hindrance: The C2-Br bond is highly activated toward oxidative addition by the electron-deficient pyridine core and the strongly electron-withdrawing trifluoromethyl (-CF3) group at C4[1]. However, the ortho-CF3 and ortho-NH2 groups create a sterically encumbered environment that can severely retard the amine coordination and reductive elimination steps.

-

Chemoselectivity & Catalyst Poisoning: The unprotected primary amine at C3 is a competitive nucleophile. Under improper conditions, it can lead to intermolecular homocoupling or irreversible coordination to the palladium center (catalyst poisoning)[1].

-

Causality in Reagent Selection:

-

Catalyst (Pd(OAc)₂): Preferred over Pd₂(dba)₃ because the dibenzylideneacetone (dba) ligands can compete with the substrate for the active Pd(0) center, slowing down oxidative addition in sterically hindered systems[2].

-

Ligand (Xantphos or BrettPhos): Bidentate ligands with large bite angles (e.g., Xantphos) or bulky monodentate biaryl phosphines (e.g., BrettPhos) are mandatory[3]. Their steric bulk prevents the formation of off-cycle bis-amine palladium complexes and enforces the necessary geometry to accelerate reductive elimination—the rate-limiting step for this substrate[4].

-

Base (Cs₂CO₃): A mild, inorganic base like cesium carbonate is critical. Stronger bases (e.g., NaOtBu) risk deprotonating the internal C3-NH2 group, triggering unwanted intramolecular cyclization or oligomerization[2].

-

Catalytic Cycle Visualization

The following diagram illustrates the tailored catalytic pathway, highlighting where the specific steric and electronic parameters of the substrate interact with the palladium complex.

Catalytic cycle of the Buchwald-Hartwig amination tailored for 2-bromo-pyridin-3-amine derivatives.

Reaction Optimization Data

The table below summarizes high-throughput optimization data for coupling 2-Bromo-4-(trifluoromethyl)pyridin-3-amine with a standard secondary amine (morpholine). The data demonstrates the critical nature of ligand and base selection[5].

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |

| 1 | Pd(OAc)₂ (5 mol%) | BINAP (10 mol%) | NaOtBu | Toluene | 100 | 15% (Extensive side reactions) |

| 2 | Pd₂(dba)₃ (2.5 mol%) | XPhos (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 45% (Incomplete conversion) |

| 3 | Pd(OAc)₂ (5 mol%) | BrettPhos (10 mol%) | K₃PO₄ | Toluene | 110 | 72% (Clean profile) |

| 4 | Pd(OAc)₂ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ | Toluene | 110 | >95% (Optimal) |

Note: Conversion determined by LC-MS integration at 254 nm. Entry 4 provides the optimal balance of reactivity and chemoselectivity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific visual and analytical checkpoints, the operator can confirm the integrity of the catalytic cycle in real-time[6].

Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig cross-coupling.

Phase 1: Inert Preparation & Reagent Assembly

-

Glassware Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon (repeat 3x).

-

Solid Reagent Loading: Under a positive flow of Argon, charge the tube with:

-

2-Bromo-4-(trifluoromethyl)pyridin-3-amine (1.0 equiv, 1.0 mmol, 241.0 mg)

-

Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg)

-

Xantphos (0.10 equiv, 10 mol%, 57.8 mg)

-

Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

-

-

Liquid Reagent Addition: Add the exogenous amine (e.g., morpholine, 1.5 equiv, 1.5 mmol, 130.7 µL) via a gas-tight microsyringe.

Phase 2: Solvent Degassing & Thermal Activation

-

Solvent Introduction: Add anhydrous Toluene (10 mL, 0.1 M concentration).

-

Degassing (Critical Step): Sparge the mixture with Argon for exactly 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich phosphine ligand and the active Pd(0) species, irreversibly halting the catalytic cycle.

-

Heating: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 RPM) to ensure the heterogeneous Cs₂CO₃ remains suspended.

Phase 3: Reaction Monitoring & Workup

-

Self-Validation Checkpoint (Visual): Within 15-30 minutes of heating, the solution should transition from a dark reddish-brown to a homogeneous yellow or vibrant orange. This color shift validates the reduction of Pd(II) to the active, ligand-bound Pd(0) species. If the solution turns opaque black, palladium black has precipitated, indicating catalyst death.

-

Analytical Monitoring: After 8 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Quenching: Upon complete consumption of the starting material, remove the vessel from the heat and cool to room temperature.

-

Filtration: Dilute the mixture with Ethyl Acetate (10 mL) and filter through a 1-inch pad of Celite to remove the inorganic base and spent catalyst. Rinse the pad with an additional 20 mL of Ethyl Acetate.

-

Concentration & Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Analytical Checkpoints & Troubleshooting

To ensure trustworthiness, verify the reaction progress using the following analytical markers:

-

Starting Material Signature: The starting material exhibits a distinct isotopic doublet in MS due to the presence of Bromine (

Br and -

Troubleshooting Catalyst Deactivation: If LC-MS shows unreacted starting material after 12 hours alongside a black precipitate, the catalyst has decomposed. This is typically caused by insufficient degassing or wet solvent. Restart the reaction, ensuring rigorous freeze-pump-thaw degassing of the toluene prior to addition.

-

Troubleshooting Chemoselectivity: If LC-MS reveals a mass corresponding to [2M - HBr], intermolecular homocoupling of the substrate has occurred. This indicates that the exogenous amine is either too sterically hindered or the ligand bite angle is insufficient to enforce selectivity. Switch the ligand to BrettPhos to favor the coupling of primary/secondary exogenous amines[4].

References

-

The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation Source: ACS Publications URL:[Link]

-

Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed (National Institutes of Health) URL:[Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: Purdue University URL:[Link]

-

Buchwald-Hartwig Coupling Source: Organic Synthesis URL:[Link]

Sources

- 1. 2-Bromo-4-(trifluoromethyl)pyridin-3-amine | 1806047-36-8 | Benchchem [benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclization of 3-amino-2-bromopyridines to bicyclic heterocycles

This guide outlines the advanced cyclization protocols for 3-amino-2-bromopyridine , a critical scaffold in the synthesis of fused bicyclic heterocycles.

Unlike its isomer (2-amino-3-bromopyridine) which yields 7-azaindoles, 3-amino-2-bromopyridine is the specific precursor for 4-azaindoles (1H-pyrrolo[3,2-b]pyridines) , imidazo[4,5-b]pyridines , and pyrido[2,3-b]pyrazines .

Executive Summary & Scaffold Versatility

The 3-amino-2-bromopyridine scaffold contains adjacent nucleophilic (C3-amine) and electrophilic (C2-bromide) sites, enabling versatile annulation strategies. This orthogonality allows for:

-

Sonogashira/Cyclization: Access to 4-azaindoles (1H-pyrrolo[3,2-b]pyridines).[1]

-

Pd-Catalyzed Amidation: Access to imidazo[4,5-b]pyridines .

-

Sequential Amination/Condensation: Access to pyrido[2,3-b]pyrazines .

Critical Isomer Distinction:

-

3-Amino-2-bromopyridine

4-Azaindole (Pyrrolo[3,2-b]pyridine). -

2-Amino-3-bromopyridine

7-Azaindole (Pyrrolo[2,3-b]pyridine).[2] -

Note: Researchers must verify the starting isomer to ensure the correct fused system is targeted.

Application I: Synthesis of 4-Azaindoles (1H-Pyrrolo[3,2-b]pyridines)

The most direct application of 3-amino-2-bromopyridine is the synthesis of 4-azaindoles via a Sonogashira cross-coupling followed by intramolecular cyclization.

Mechanism of Action[3]

-

Sonogashira Coupling: Pd/Cu-catalyzed coupling of a terminal alkyne at the C2-Br position.

-

Cyclization: The C3-amino group attacks the alkyne (typically 5-endo-dig) to close the pyrrole ring.

Figure 1: Reaction pathway for the conversion of 3-amino-2-bromopyridine to 4-azaindole.

Detailed Protocol: One-Pot Sonogashira/Cyclization

Target: 2-Phenyl-1H-pyrrolo[3,2-b]pyridine Scale: 1.0 mmol

Reagents:

-

3-Amino-2-bromopyridine (173 mg, 1.0 mmol)

-

Phenylacetylene (1.2 equiv)

-

PdCl₂(PPh₃)₂ (5 mol%)

-

CuI (2 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

DMF (anhydrous, 5 mL)

Step-by-Step Procedure:

-

Setup: Charge an oven-dried reaction vial with 3-amino-2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add anhydrous DMF and Et₃N via syringe. Stir at room temperature for 10 minutes to ensure catalyst solubilization.

-

Alkyne Addition: Add phenylacetylene dropwise.

-

Coupling & Cyclization: Heat the reaction block to 100°C for 12–16 hours. (Monitor by TLC/LCMS for disappearance of the intermediate alkyne).

-

Note: If the intermediate 3-amino-2-alkynylpyridine persists, increase temperature to 120°C or add a stronger base (e.g., KOtBu) to force cyclization.

-

-

Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][3]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). 4-Azaindoles are polar; expect elution at 40–60% EtOAc.

Application II: Synthesis of Imidazo[4,5-b]pyridines

This scaffold is accessed via a Pd-catalyzed urea cyclization.[4] This method allows for the introduction of diversity at the N1 and N3 positions.

Workflow Overview

-

Urea Formation: Reaction of 3-amino-2-bromopyridine with an isocyanate or carbamoyl chloride.

-

Pd-Catalyzed Cyclization: Intramolecular C-N bond formation displacing the C2-bromide.

Detailed Protocol: Pd-Catalyzed Urea Cyclization

Target: 1-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Step 1: Urea Formation [5]

-

Dissolve 3-amino-2-bromopyridine (1.0 mmol) in DCM (5 mL).

-

Add Phenyl Isocyanate (1.1 mmol) at 0°C.

-

Stir at RT for 2 hours. The urea often precipitates. Filter and wash with cold DCM.

Step 2: Cyclization

-

Reagents: Urea intermediate (0.5 mmol), Pd₂dba₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 equiv), Dioxane (anhydrous).

-

Reaction: Heat at 100°C for 4–6 hours under Argon.

-

Mechanism: The Pd(0) inserts into the C2-Br bond. The distal urea nitrogen coordinates and undergoes reductive elimination to form the 5-membered ring.

-

Purification: The product is often highly crystalline. Recrystallization from EtOH is recommended before chromatography.

Application III: Synthesis of Pyrido[2,3-b]pyrazines

Accessing the 6-membered fused ring requires a 2,3-diaminopyridine intermediate. 3-amino-2-bromopyridine is the ideal precursor for generating unsymmetrical diamines via Buchwald-Hartwig coupling.

Protocol: Sequential Amination & Condensation

Phase A: Synthesis of N2-Substituted-2,3-diaminopyridine

-

Coupling: React 3-amino-2-bromopyridine with a primary amine (R-NH₂) using Pd₂(dba)₃ / BINAP and NaOtBu in Toluene at 100°C.

-

Selectivity: The C2-Br is more reactive than the C3-NH₂ in oxidative addition, allowing selective displacement of the bromine while retaining the C3-amine.

-

-

Isolation: Obtain the 2-(R-amino)-3-aminopyridine intermediate.

Phase B: Condensation to Pyrido[2,3-b]pyrazine

-

Reagents: Diamine intermediate (1.0 mmol), Glyoxal (40% aq, 1.2 equiv) or Benzil (1.0 equiv).

-

Conditions: Ethanol, reflux, 2 hours. (Optional: catalytic acetic acid).

-

Result: Formation of the pyrazine ring fused to the pyridine.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Incomplete Cyclization (App 1) | Temperature too low; Base too weak. | Increase T to 120°C; Switch Et₃N to KOtBu or Cs₂CO₃. |

| Catalyst Poisoning | Free amine coordination to Pd. | Use bidentate ligands (Xantphos, BINAP) to stabilize Pd. |

| Regioselectivity (App 3) | Competition from C3-amine. | Use non-nucleophilic bases (Cs₂CO₃) and bulky ligands (BrettPhos) to favor C2-Br insertion. |

| Low Yield (App 2) | Hydrolysis of Urea. | Ensure anhydrous Dioxane; Avoid protic solvents during cyclization. |

References

-

BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. Retrieved from

-

McLaughlin, M., Palucki, M., & Davies, I. W. (2006).[5] Efficient access to cyclic ureas via Pd-catalyzed cyclization.[4][5][6] Organic Letters, 8(15), 3311-3314.

-

Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters, 14(7), 1764-1767.

-

Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles.[7] Molecules, 23(11), 2967.

-

Yugandar, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis. Molecules, 23(10), 2673.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization [organic-chemistry.org]

- 6. Efficient access to cyclic ureas via Pd-catalyzed cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Using 2-Bromo-4-(trifluoromethyl)pyridin-3-amine in kinase inhibitor synthesis

Application Note: 2-Bromo-4-(trifluoromethyl)pyridin-3-amine in Kinase Inhibitor Synthesis

Executive Summary

2-Bromo-4-(trifluoromethyl)pyridin-3-amine (CAS: 1806047-36-8) is a high-value heterocyclic building block designed for the synthesis of "privileged scaffolds" in kinase inhibitor discovery. Its structural uniqueness lies in the orthogonal reactivity of the C2-bromide and C3-amine, combined with the C4-trifluoromethyl group which imparts critical pharmacological properties:

-

Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the C4 position, a common clearance pathway for pyridine-based drugs.

-

Lipophilicity: Increases membrane permeability and alters the electronic profile of the pyridine ring, affecting hydrogen bond capability in the ATP-binding pocket.

-

Divergent Synthesis: Serves as the linchpin precursor for two major kinase inhibitor classes: 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and 3H-imidazo[4,5-b]pyridines .

This guide details the optimized protocols for transforming this intermediate into these bioactive cores, supported by mechanistic insights and troubleshooting parameters.

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 1806047-36-8 |

| Formula | C₆H₄BrF₃N₂ |

| MW | 241.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Safety | Irritant (Skin/Eye).[1] Handle in a fume hood. |

Synthetic Utility & Pathways

The strategic value of this scaffold is its ability to undergo divergent cyclization . The C2-Br and C3-NH₂ motifs allow for the construction of 5,6-fused bicyclic systems essential for ATP-competitive inhibition.

Pathway A: Synthesis of 4-(Trifluoromethyl)-7-azaindoles

Target Class: BRAF (e.g., Vemurafenib analogs), JAK, and CSF1R inhibitors. Mechanism: Sonogashira coupling followed by intramolecular cyclization.

Pathway B: Synthesis of 4-(Trifluoromethyl)-imidazo[4,5-b]pyridines

Target Class: Aurora Kinase, FLT3, and PAK4 inhibitors. Mechanism: Buchwald-Hartwig amination (or SₙAr) followed by cyclocondensation.

Figure 1: Divergent synthesis of key kinase inhibitor scaffolds from the common precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of the 7-Azaindole Core

This protocol yields a 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a bioisostere of the indole core found in Vemurafenib [1].

Step 1: Sonogashira Coupling

-

Reagents:

-

Substrate: 1.0 eq (2-Bromo-4-(trifluoromethyl)pyridin-3-amine)

-

Alkyne: 1.2 eq (Trimethylsilylacetylene or functionalized alkyne)

-

Catalyst: 5 mol% PdCl₂(PPh₃)₂

-

Co-catalyst: 10 mol% CuI

-

Base: 3.0 eq Et₃N

-

Solvent: Anhydrous DMF (0.2 M)

-

-

Procedure:

-

Charge a dried Schlenk flask with substrate, Pd-catalyst, and CuI under Argon.

-

Add degassed DMF and Et₃N.

-

Add alkyne dropwise.

-

Heat to 80°C for 4-6 hours . Monitor by LC-MS (Target mass: M+Alkynyl).

-

Note: The 3-amino group is weakly nucleophilic and typically does not interfere, but high temperatures (>100°C) may cause side reactions.

-

Step 2: Cyclization (Indole Formation)

-

Reagents:

-

Intermediate from Step 1.[2]

-

Base: 2.0 eq KOtBu or NaH.

-

Solvent: NMP or DMF.

-

-

Procedure:

-

Dissolve the alkynyl-pyridine in NMP.

-

Add KOtBu at 0°C, then warm to 60°C .

-

Stir for 2 hours. The intramolecular attack of the C3-amine onto the alkyne closes the ring.

-

Workup: Quench with NH₄Cl (aq), extract with EtOAc.

-

Result: 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

-

Critical Insight: The electron-withdrawing -CF₃ group at C4 actually facilitates this cyclization by making the alkyne more electrophilic (if conjugated) or by modulating the acidity of the amine, though its steric bulk requires slightly higher temperatures than non-fluorinated analogs [2].

Protocol B: Synthesis of the Imidazo[4,5-b]pyridine Core

This scaffold is prominent in inhibitors of Aurora Kinases and FLT3 [3, 4].

Step 1: Introduction of C2-Amine (Diamine Formation) Unlike simple pyridines, the 4-CF₃ group activates the C2-position for SₙAr, often rendering expensive Pd-catalysis unnecessary if the nucleophile is primary.

-

Reagents:

-

Substrate: 1.0 eq

-

Amine: 2.0 eq (e.g., Methylamine, Cyclopropylamine, or Aniline derivative)

-

Base: 3.0 eq DIPEA (for aliphatic amines) or Cs₂CO₃ (for anilines)

-

Solvent: NMP or DMSO

-

-

Procedure:

-

Method A (Aliphatic Amines): Heat substrate and amine in NMP at 120°C in a sealed tube for 12h.

-

Method B (Anilines - Buchwald): If SₙAr fails, use Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq) in Toluene at 100°C.

-

Product: 2,3-Diamino-4-(trifluoromethyl)pyridine derivative.

-

Step 2: Ring Closure

-

Reagents:

-

Diamine intermediate.

-

Cyclizing Agent: Triethyl orthoformate (for C2-H) or CDI (for C2=O).

-

Catalyst: p-TsOH (cat.)

-

-

Procedure:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Sonogashira | Catalyst poisoning by free amine | Use Pd(PPh₃)₄ instead of PdCl₂ species; ensure thorough degassing to protect the electron-deficient phosphine ligands. |

| Incomplete SₙAr (Route B) | Deactivation by 3-NH₂ | The 3-amino group donates electron density, countering the 4-CF₃ activation. Use Buchwald conditions (BrettPhos or RuPhos) if thermal SₙAr is sluggish (>140°C). |

| Regioselectivity Issues | N3 vs N2 cyclization | In Route B, the N3 amine is less nucleophilic due to the ortho-CF₃ steric/electronic effect. Cyclization usually occurs via the more nucleophilic N2 (newly introduced amine) if it is alkylated. |

References

-

Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery, 11, 873–886. Link

-

Zhang, Z., et al. (2017). "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 60(14), 6018-6035. Link

-

Bavetsias, V., et al. (2012).[6] "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 55(20), 8721–8734.[6] Link

-

Park, J.K., et al. (2016). "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 26(15), 3662-3667. Link

-

BenchChem. (2025).[2][3][4][5] "2-Bromo-4-(trifluoromethyl)pyridin-3-amine Product Data." Link

Sources

- 1. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs[v1] | Preprints.org [preprints.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog | MDPI [mdpi.com]

- 6. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Nucleophilic aromatic substitution (SNAr) on 2-bromo-4-trifluoromethylpyridines

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-4-trifluoromethylpyridines

Abstract

The 2-bromo-4-trifluoromethylpyridine scaffold is a privileged intermediate in medicinal chemistry, offering a strategic entry point for introducing metabolic stability via the trifluoromethyl (

Introduction & Mechanistic Rationale

The Substrate: Electronic Architecture

Success in functionalizing 2-bromo-4-trifluoromethylpyridine relies on understanding its electronic bias. The substrate features two key activating elements:[1]

-

Pyridine Nitrogen (Ortho-activation): The electronegative nitrogen atom inductively withdraws electron density from the adjacent 2-carbon (

-position), making it susceptible to nucleophilic attack. -

4-Trifluoromethyl Group (Para-activation): The

group is a potent electron-withdrawing group (EWG). Located para to the leaving group (Br), it stabilizes the anionic intermediate (Meisenheimer complex) through strong inductive (

Key Insight: While the 4-position is also electron-deficient, the presence of the good leaving group (Bromine) at the 2-position directs the nucleophile exclusively to C2. The

Reaction Mechanism

The reaction proceeds via a classic addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex.[2]

Figure 1: The synergistic activation by the ring nitrogen and 4-

Critical Experimental Parameters

Solvent Selection